molecular formula C21H24N4O B2879471 3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide CAS No. 847387-49-9

3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide

Cat. No.: B2879471
CAS No.: 847387-49-9
M. Wt: 348.45
InChI Key: YKGNIINLCOZGQI-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide is a chemical compound offered for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring the imidazo[1,2-a]pyrimidine scaffold are of significant interest in medicinal chemistry and drug discovery research. This core structure is found in molecules investigated as potent and selective kinase inhibitors . For instance, related analogues have been developed as selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase considered a promising target for cancer therapy, with demonstrated ability to suppress tumorigenicity, migration, and invasion in non-small cell lung cancer (NSCLC) models . Other research into similar structures has explored their potential as inhibitors of c-KIT, a well-known target in cancers like gastrointestinal stromal tumor (GIST), including against imatinib-resistant forms . The propanamide linkage in its structure is a common pharmacophore that can contribute to critical hydrogen bond interactions within a kinase's binding pocket . Researchers may utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a pharmacological tool to study kinase signaling pathways and their role in disease progression.

Properties

IUPAC Name

3-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c26-20(11-10-16-6-2-1-3-7-16)23-18-9-4-8-17(14-18)19-15-25-13-5-12-22-21(25)24-19/h4-5,8-9,12-16H,1-3,6-7,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGNIINLCOZGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide typically involves multistep organic synthesisThe reaction conditions often involve the use of organic solvents such as toluene or ethyl acetate, and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazo[1,2-a]pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Key Functional Groups Biological Activity (Inferred) Synthesis Method Toxicity Data Availability
3-Cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide Imidazo[1,2-a]pyrimidine Cyclohexyl, propanamide Kinase inhibition (hypothetical) Not specified Limited
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Thiophene-Schiff base Anticancer (Schiff base activity) Condensation reaction Not reported
PI3K Inhibitors (e.g., 8-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyrazine derivatives) Imidazo[1,2-a]pyrazine Trifluoromethyl, hydroxypropanamide PI3K inhibition (confirmed) Multi-step crystallization Not specified
Minodronic acid hydrate Imidazo[1,2-a]pyridine Bisphosphonate, hydroxyl Osteoporosis treatment Mannich reaction, hydrolysis Well-documented
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone Indeno[3,2-c]pyrazole Cyclohexyl, hydrazone Unknown Not specified Insufficient data

Key Observations:

Pyrimidine-based cores may favor interactions with ATP-binding pockets in kinases . Minodronic acid (imidazo[1,2-a]pyridine) replaces pyrimidine with pyridine, reducing ring strain and enabling bisphosphonate integration for bone-targeting applications .

Functional Group Impact :

  • The propanamide linker in the target compound contrasts with the Schiff base in ’s derivative, which may reduce hydrolytic stability but improve hydrogen-bonding capacity.
  • Trifluoromethyl groups in ’s PI3K inhibitors enhance metabolic stability and electron-withdrawing effects, whereas the cyclohexyl group in the target compound likely prioritizes lipophilicity and membrane permeability .

Therapeutic Implications: Minodronic acid’s bisphosphonate moiety targets bone resorption, while the target compound’s lack of this group suggests divergent applications, possibly in oncology or inflammation . The hydrazone group in ’s compound introduces redox activity, absent in the target compound’s structure, which may limit reactive oxygen species (ROS)-mediated mechanisms .

Biological Activity

3-Cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclohexyl group and an imidazo[1,2-a]pyrimidine moiety. This compound is being investigated for its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O. Its molecular weight is approximately 348.45 g/mol. The compound's structure is characterized by the presence of an amide functional group, which is crucial for its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Antitumor Activity : Compounds with similar structures have shown promising anticancer properties. For instance, derivatives of imidazo[1,2-a]pyrimidines have been reported to inhibit cancer cell proliferation effectively.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially acting as an inhibitor of cyclooxygenase (COX) enzymes.

Antitumor Activity

Research has highlighted the potential of imidazo[1,2-a]pyrimidine derivatives in cancer therapy. For example, a study demonstrated that certain derivatives exhibited IC50 values ranging from 5.10 µM to 22.08 µM against various cancer cell lines such as HepG2 and MCF-7 . The specific mechanisms of action are still under investigation but may involve apoptosis induction and inhibition of cell cycle progression.

Anti-inflammatory Activity

A separate study explored the anti-inflammatory effects of related compounds, revealing that some derivatives showed selective inhibition against COX-2 with significant therapeutic indices compared to standard drugs like celecoxib . This suggests that this compound could be a candidate for further development as an anti-inflammatory agent.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies typically involve:

  • Molecular Docking : To predict how the compound binds to specific enzymes or receptors.
  • Cell Viability Assays : To assess the cytotoxic effects on various cancer cell lines.

Summary Table of Biological Activities

Activity TypeAssay TypeCell Line/TargetIC50 Value (µM)Reference
AntitumorMTT AssayHepG25.10
AntitumorMTT AssayMCF-78.55
Anti-inflammatoryCOX InhibitionCOX-1/COX-2 EnzymesSI > 55.6
CytotoxicityNCI 59 Cell Line PanelVariousPCE = 2/59–5/59

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